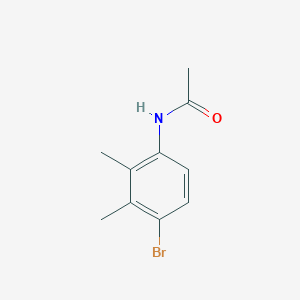

n-(4-Bromo-2,3-dimethylphenyl)acetamide

Description

Overview of N-(4-Bromo-2,3-dimethylphenyl)acetamide as a Chemical Entity

This compound is an organic compound characterized by an acetamide (B32628) group linked to a substituted phenyl ring. The phenyl group is specifically modified with a bromine atom at the fourth position and two methyl groups at the second and third positions. This precise arrangement of substituents on the aromatic ring dictates its chemical properties and potential interactions.

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value |

| Chemical Formula | C10H12BrNO |

| IUPAC Name | This compound |

| CAS Number | 22369-96-6 |

| Molecular Weight | 242.11 g/mol |

| Canonical SMILES | CC1=C(C(=C(C=C1)Br)NC(=O)C)C |

Data sourced from ChemSpider. chemspider.com

Importance of Acetamide Derivatives in Chemical and Biological Sciences

The acetamide functional group is a cornerstone in medicinal chemistry and drug discovery. archivepp.com Acetamide derivatives are integral scaffolds found in a vast array of pharmaceuticals and biologically active molecules. nih.gov Their prevalence stems from the chemical stability of the amide bond and its capacity to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. patsnap.com

The versatility of the acetamide structure allows for the synthesis of a multitude of derivatives with a wide spectrum of pharmacological activities. nih.gov Researchers have successfully developed acetamide-containing compounds with applications as:

Anti-inflammatory agents archivepp.com

Antimicrobial and antifungal agents nih.gov

Anticancer agents nih.gov

Analgesics proquest.com

Anticonvulsants nih.gov

The ability to modify the substituents on the phenyl ring of N-phenylacetamides allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties, a common strategy in the development of new therapeutic agents. archivepp.comgalaxypub.co

Contextualization within Substituted Phenyl Acetamide Research

This compound is a member of the substituted phenyl acetamide class of compounds. Research into this class is extensive, with studies often focusing on how different substituents on the phenyl ring influence biological activity. The presence of a halogen, such as bromine, is a common feature in many pharmacologically active compounds and can significantly impact properties like lipophilicity and metabolic stability.

For instance, various substituted phenyl acetamides have been synthesized and evaluated for their potential as analgesic, anti-inflammatory, and anticancer agents. rjptonline.orgresearchgate.net The specific substitution pattern of this compound, with its bromo and dimethyl functionalities, places it within a specific chemical space that researchers explore for novel biological activities. While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active substituted phenyl acetamides suggests its potential as a subject for further investigation in drug discovery and medicinal chemistry. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-6-7(2)10(12-8(3)13)5-4-9(6)11/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLNKKJJMCEQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601279119 | |

| Record name | N-(4-Bromo-2,3-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22369-96-6 | |

| Record name | N-(4-Bromo-2,3-dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22369-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromo-2,3-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(4-bromo-2,3-dimethylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Strategic Approaches for N-(4-Bromo-2,3-dimethylphenyl)acetamide Synthesis

The creation of this compound can be approached from two main synthetic directions: building the acetamide (B32628) functionality onto a pre-brominated aniline (B41778) or introducing the bromine atom onto an existing acetanilide (B955) structure.

Acylation of 4-Bromo-2,3-dimethylaniline (B1292490)

A principal and widely utilized method for synthesizing this compound is the acylation of 4-Bromo-2,3-dimethylaniline. This reaction involves the introduction of an acetyl group to the nitrogen atom of the aniline derivative. The process of acetylation is a common strategy to form an amide bond and can be accomplished using various acetylating agents under specific conditions. learncbse.inncert.nic.in

The choice of acetylating agent is crucial for the successful synthesis of this compound. Commonly employed reagents for this transformation include acetic anhydride (B1165640) and acetyl chloride. learncbse.inontosight.ai

When acetyl chloride is used, the reaction generates hydrochloric acid (HCl) as a byproduct. To neutralize this acid and drive the reaction to completion, a base is typically added. Pyridine or other non-nucleophilic organic bases are often suitable for this purpose. ncert.nic.in In some procedures, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be used to accelerate the reaction.

Acetic anhydride is another effective acetylating agent. Reactions with acetic anhydride can be performed in the presence of a base like sodium acetate (B1210297) or in an acidic medium like acetic acid. chemicalbook.comlibretexts.org For instance, a similar compound, 4-bromo-2-nitroaniline (B116644), is acetylated using acetic anhydride in acetic acid at elevated temperatures. chemicalbook.com

| Reagent/Catalyst | Role | Typical Reaction Conditions |

|---|---|---|

| Acetic Anhydride | Acetylating Agent | Used with a base (e.g., sodium acetate) or in an acidic solvent (e.g., acetic acid). chemicalbook.comlibretexts.org |

| Acetyl Chloride | Acetylating Agent | Requires a base (e.g., pyridine) to neutralize HCl byproduct. ncert.nic.in |

| Pyridine | Base | Scavenges HCl produced when using acetyl chloride. ncert.nic.in |

| Sodium Acetate | Base | Used in conjunction with acetic anhydride. libretexts.org |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | Can be used to increase the rate of acylation. |

The selection of an appropriate solvent and reaction temperature is critical for optimizing the yield and purity of the final product. For acylations using acetyl chloride, inert aprotic solvents such as dichloromethane (B109758) (DCM) or diethyl ether are commonly used to prevent reaction with the solvent. These reactions are often initiated at a reduced temperature, such as 0 °C, to control the initial exothermic reaction, and then allowed to warm to room temperature.

When acetic anhydride is the acylating agent, the choice of solvent can vary. In some protocols, the reaction is carried out in an aqueous solution with a co-solvent. For example, the acetylation of aniline can be performed in water with the addition of hydrochloric acid to dissolve the aniline, followed by the addition of acetic anhydride and sodium acetate. libretexts.org Alternatively, acetic acid itself can serve as the solvent, particularly at higher temperatures. For the acetylation of 4-bromo-2-nitroaniline, the reaction is conducted in acetic acid at a temperature of 95 °C. chemicalbook.com

| Solvent | Typical Temperature Range | Associated Reagents |

|---|---|---|

| Dichloromethane (DCM) | 0 °C to Room Temperature | Acetyl Chloride, Pyridine |

| Water/HCl | Room Temperature | Acetic Anhydride, Sodium Acetate libretexts.org |

| Acetic Acid | Reflux/Elevated Temperatures (e.g., 95 °C) | Acetic Anhydride chemicalbook.com |

The duration of the acylation reaction can vary from a few hours to overnight, depending on the reactivity of the starting materials and the reaction conditions. For instance, the acetylation of 4-bromoaniline (B143363) in refluxing acetic acid is carried out for 4 hours. researchgate.net

To determine the completion of the reaction, Thin Layer Chromatography (TLC) is a commonly used monitoring technique. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (4-Bromo-2,3-dimethylaniline). The plate is then developed in a suitable eluent system, which is typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction. The relative polarity of the starting amine and the product acetamide allows for their effective separation on the TLC plate.

Formation via N-(2,3-dimethylphenyl)acetamide Precursors

An alternative synthetic strategy for this compound involves the direct bromination of N-(2,3-dimethylphenyl)acetamide. This approach is advantageous when the starting acetanilide is more readily available than the corresponding brominated aniline. The key to this method is achieving regioselective bromination at the para-position to the acetamido group.

The introduction of a bromine atom onto the aromatic ring of N-(2,3-dimethylphenyl)acetamide is an electrophilic aromatic substitution reaction. The acetamido group is an ortho-, para-directing group, and since the ortho-positions are already substituted with methyl groups, the incoming electrophile is directed to the para-position.

A common and effective reagent for this type of bromination is N-Bromosuccinimide (NBS). organic-chemistry.orgwikipedia.org NBS is a convenient source of electrophilic bromine and is often used for the regioselective bromination of activated aromatic rings. mdpi.com The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or a chlorinated solvent, and may be conducted at room temperature or with gentle heating. mdpi.com In some cases, a radical initiator or an acid catalyst may be employed to facilitate the reaction. wikipedia.orgmasterorganicchemistry.comshodhsagar.com

Alternatively, molecular bromine (Br₂) in a solvent such as acetic acid can be used. mdpi.com This method may require careful control of stoichiometry and reaction conditions to avoid over-bromination or the formation of undesired isomers.

| Brominating Agent | Typical Solvents | General Conditions |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane, Carbon Tetrachloride | Room temperature or reflux, may use a catalyst or initiator. wikipedia.orgmdpi.com |

| Bromine (Br₂) | Acetic Acid, Chloroform | Often requires careful temperature control. mdpi.com |

Coupling Reactions with 2-bromo-N-(2,3-dimethylphenyl)acetamide

While direct synthesis of this compound is typically achieved through bromination of N-(2,3-dimethylphenyl)acetamide, an alternative conceptual approach involves the formation of a precursor, 2-bromo-N-(2,3-dimethylphenyl)acetamide, and its subsequent coupling reactions. The reactivity of the α-bromo amide moiety allows for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Research on related α-bromo amides has shown their utility in coupling reactions. For instance, the coupling of α-bromoamides with unactivated alkenes can lead to the formation of γ-lactams through radical pathways, often facilitated by photoredox catalysis. This suggests that 2-bromo-N-(2,3-dimethylphenyl)acetamide could potentially react with various olefins to generate more complex heterocyclic structures.

Furthermore, copper-catalyzed arylation of 2-bromo-2,2-difluoroacetamides with aryl boronic acids has been demonstrated as a viable method for the synthesis of aromatic amides. Although the fluorine atoms in these substrates play a role in the reaction mechanism, it is conceivable that under appropriate catalytic conditions, 2-bromo-N-(2,3-dimethylphenyl)acetamide could undergo similar cross-coupling reactions with organoboron or other organometallic reagents to introduce aryl or other substituents at the α-position.

Alternative Synthetic Routes for Related Bromo-Substituted Acetamides

The synthesis of bromo-substituted acetamides can be achieved through several alternative routes, primarily involving the bromination of anilines followed by acetylation, or the bromination of the corresponding acetanilide.

One common method for the synthesis of N-bromoacetamide itself involves the reaction of acetamide with bromine in the presence of a base like potassium hydroxide (B78521). This reagent can then be used in various bromination reactions.

A more direct approach to aryl-brominated acetanilides is the electrophilic aromatic substitution of the corresponding acetanilide. For instance, the treatment of acetanilide with bromine in acetic acid is a well-established method for the preparation of bromoacetanilides. researchgate.net The acetamido group is an ortho-, para-director, meaning the bromine will be directed to the positions ortho and para to the acetamido group. The specific isomer obtained depends on the substitution pattern of the starting aniline. For the synthesis of this compound, the starting material would be N-(2,3-dimethylphenyl)acetamide, which upon bromination would be expected to yield the 4-bromo isomer as a major product due to the directing effects of the acetamido and methyl groups.

Another route involves the bromination of the aniline precursor followed by acetylation. For example, 4-bromo-2-nitroaniline can be acetylated using acetic anhydride in acetic acid to yield N-(4-bromo-2-nitrophenyl)acetamide in high yield. youtube.com Similarly, 4-bromoaniline can be refluxed in acetic acid to produce N-(4-bromophenyl)acetamide. researchgate.net Following this logic, 4-bromo-2,3-dimethylaniline could be acetylated to furnish the target compound.

A patent describes a method for synthesizing bromoacetamide by reacting acetic acid or acetyl chloride with bromine, followed by esterification or acyl chlorination, and finally ammonolysis. google.com This multi-step process offers an alternative to direct bromination of acetanilides.

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is characterized by the distinct functionalities present in the molecule: the bromine atom on the aromatic ring, the amide bond, and the aromatic ring itself. These sites allow for a variety of chemical transformations, making it a useful building block in organic synthesis.

Substitution Reactions at the Bromine Atom

The bromine atom attached to the aromatic ring is a key site for nucleophilic aromatic substitution reactions, although these reactions are generally less facile on non-activated aryl halides. More commonly, the bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions, which are discussed in section 2.2.4.

However, in cases where the aromatic ring is activated by strongly electron-withdrawing groups, direct nucleophilic aromatic substitution can occur. For this compound, the electron-donating nature of the methyl groups and the acetamido group make direct nucleophilic substitution challenging under standard conditions.

Oxidation and Reduction Processes

The oxidation of acetanilides can lead to various products depending on the oxidizing agent and reaction conditions. For instance, the oxidation of acetanilide and para-substituted acetanilides with phenyliodosyl acetate in the presence of perchloric acid has been shown to yield the corresponding quinones. This suggests that this compound could potentially be oxidized to a bromo-dimethyl-p-benzoquinone derivative under similar conditions.

Regarding reduction, the amide functionality is generally resistant to reduction. However, strong reducing agents like lithium aluminum hydride can reduce the amide to an amine. The bromo-substituent on the aromatic ring can also be subject to reduction. Catalytic hydrogenation, for example, can lead to dehalogenation, replacing the bromine atom with a hydrogen atom to yield N-(2,3-dimethylphenyl)acetamide. The choice of reducing agent and reaction conditions would be crucial to achieve selective reduction of either the amide or the aryl bromide. For the reduction of a 2-bromo-N,N-dimethylacetamide to the corresponding amine without affecting the bromine, a controlled reduction with borane-tetrahydrofuran (B86392) (BTHF) has been reported to be effective. brainly.com

Hydrolysis of the Amide Bond

The amide bond in this compound can be hydrolyzed under either acidic or basic conditions to yield 4-bromo-2,3-dimethylaniline and acetic acid. youtube.comursinus.edu

Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the amine and a carboxylic acid. ursinus.edu

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the amine anion, which is then protonated by the solvent. ursinus.edu

The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. A study on the hydrolysis of p-bromoacetanilide has been conducted to understand the kinetics of this process. ursinus.eduresearchgate.net

Cross-Coupling Reactions Involving the Aryl Halide Moiety

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the N-(2,3-dimethylphenyl)acetamide core. For example, N-(2,5-dibromophenyl)acetamide has been successfully used in Suzuki coupling reactions with different arylboronic acids. youtube.com

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically with trans-stereochemistry. This would enable the vinylation of the this compound.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, or other nitrogen nucleophiles, using a palladium catalyst with specialized phosphine (B1218219) ligands. ursinus.edugradesfixer.comechemi.com This would provide a route to N-aryl or N-alkyl derivatives of 4-amino-N-(2,3-dimethylphenyl)acetamide. The reaction has been widely applied in the synthesis of pharmaceuticals and organic materials. ursinus.educhemsrc.comslideshare.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. acsgcipr.orgnih.gov This would lead to the formation of an alkynyl-substituted N-(2,3-dimethylphenyl)acetamide, a valuable intermediate for further transformations.

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin reagent in the presence of a palladium catalyst. researchgate.netuni.lu This reaction is known for its tolerance of a wide range of functional groups.

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-carbon (biaryl) or carbon-heteroatom (C-O, C-N, C-S) bonds. ursinus.edunih.gov While traditionally requiring harsh conditions, modern modifications have made it a more versatile tool.

Below is a table summarizing the potential cross-coupling reactions of this compound:

| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | N-(4-R-2,3-dimethylphenyl)acetamide |

| Heck | Alkene | Pd(0) catalyst, Base | N-(4-alkenyl-2,3-dimethylphenyl)acetamide |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst, Ligand, Base | N-(4-(R₂N)-2,3-dimethylphenyl)acetamide |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | N-(4-alkynyl-2,3-dimethylphenyl)acetamide |

| Stille | R-Sn(Alkyl)₃ | Pd(0) catalyst | N-(4-R-2,3-dimethylphenyl)acetamide |

| Ullmann | Nu-H (e.g., ROH, R₂NH) | Cu catalyst, Base | N-(4-Nu-2,3-dimethylphenyl)acetamide |

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds. This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. illinois.edumdpi.com For this compound, the aryl bromide moiety is an excellent substrate for such transformations.

The general reaction scheme involves the coupling of this compound with various aryl or heteroaryl boronic acids. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor. A base is required to activate the organoboron species, and the reaction is typically carried out in a suitable solvent system. mdpi.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. mdpi.comarkat-usa.org

Key components and conditions for the Suzuki reaction include:

Palladium Catalyst: Complexes such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts generated from Palladium(II) acetate (Pd(OAc)₂) with phosphine ligands are commonly used. mdpi.com

Base: Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or sodium hydroxide (NaOH) are frequently employed. organic-chemistry.orgresearchgate.net

Solvent: A mixture of an organic solvent like 1,4-dioxane, toluene, or dimethylformamide (DMF) and water is often optimal. arkat-usa.orgresearchgate.net

The reaction tolerates a wide range of functional groups on the boronic acid partner, allowing for the synthesis of a diverse library of biaryl compounds derived from the N-(2,3-dimethylphenyl)acetamide core. researchgate.netnih.gov This versatility makes it a powerful tool for structural diversification in drug discovery and materials science. nih.gov

Table 1: Illustrative Suzuki Cross-Coupling Reaction Conditions for Aryl Bromides This table presents typical conditions for Suzuki reactions involving substrates similar to this compound, as specific data for the target compound is not detailed in the provided search results.

| Aryl Bromide Substrate | Boronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

| N-(2,5-dibromophenyl)acetamide | Various Arylboronic Acids | Pd(0) | K₃PO₄ | 1,4-Dioxane | Moderate to Good |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various Arylboronic Acids | Pd(0) | - | - | Moderate |

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, has become an indispensable method for forming aryl-nitrogen bonds. nih.gov This reaction allows for the coupling of aryl halides, such as this compound, with a wide variety of nitrogen-containing nucleophiles, including primary and secondary amines, amides, and other N-heterocycles.

The catalytic cycle is similar to other palladium-catalyzed cross-couplings and involves oxidative addition, ligand exchange, and reductive elimination. The efficiency of the C-N coupling is highly dependent on the choice of the supporting ligand on the palladium center. Bulky, electron-rich phosphine ligands, such as tBuXPhos, are often effective in promoting these transformations. organic-chemistry.org

An efficient protocol for the C-N coupling of aryl halides with sulfinamides has been developed using a Pd₂(dba)₃/tBuXPhos catalytic system with NaOH as the base. organic-chemistry.org The addition of a small amount of water to the solvent (toluene) was found to be crucial for achieving high yields, likely by improving the solubility of the inorganic base. organic-chemistry.org This methodology could be applied to this compound to synthesize N-aryl derivatives, which are important structures in medicinal chemistry.

Table 2: General Conditions for Palladium-Catalyzed C-N Cross-Coupling This table outlines a representative catalytic system applicable to aryl bromides like this compound.

| Component | Example | Role |

| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Precursor |

| Ligand | tBuXPhos | Stabilizes catalytic species, facilitates reaction steps |

| Base | Sodium Hydroxide (NaOH) | Activates the nitrogen nucleophile |

| Solvent System | Toluene with 5% degassed water | Reaction Medium |

Other Catalytic C-C Bond Formations

Beyond the Suzuki reaction, other palladium-catalyzed methodologies can be employed to form C-C bonds using this compound as a starting material. The Heck reaction, for instance, involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction provides a powerful means of introducing vinyl groups or more complex unsaturated side chains onto the aromatic ring.

The Heck reaction is typically catalyzed by a palladium(II) source and requires a base, often a tertiary amine like triethylamine. arkat-usa.org Recent advancements have focused on developing more environmentally benign conditions, such as using water as a solvent. A benzimidazole-based Pd(II)-complex has shown catalytic activity for Heck reactions of aryl bromides with styrene (B11656) in aqueous media. arkat-usa.org Such "green" methodologies are of significant interest for industrial applications.

Other C-C bond-forming reactions include the Sonogashira coupling (with terminal alkynes), Stille coupling (with organotin compounds), and Negishi coupling (with organozinc compounds), all of which leverage the reactivity of the aryl bromide functionality under palladium catalysis to create diverse molecular structures. mdpi.com

Advanced Characterization Techniques and Spectroscopic Analysis

Single Crystal X-Ray Diffraction Studies

Unit Cell Parameters and Volume

This section would detail the fundamental crystallographic parameters of n-(4-Bromo-2,3-dimethylphenyl)acetamide, obtained from single-crystal X-ray diffraction. The data would define the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). The volume of the unit cell and the number of molecules per unit cell (Z) would also be presented.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Molecular Conformation and Dihedral Angles

An analysis of the molecular structure would reveal the specific conformation of the acetamide (B32628) group relative to the dimethylphenyl ring. Key dihedral angles, such as the angle between the plane of the phenyl ring and the plane of the amide group, would be crucial for defining the molecule's three-dimensional shape. The orientation of the N-H bond relative to the ortho-methyl groups is a significant conformational feature in related structures. For instance, in the non-brominated analogue, N-(2,3-Dimethylphenyl)acetamide, the N-H bond adopts a syn conformation with respect to both methyl substituents. nih.gov

Table 2: Hypothetical Selected Dihedral Angles for this compound

| Atoms (Plane 1 - Plane 2) | Angle (°) |

|---|---|

| Phenyl Ring - Amide Group | Data not available |

Intermolecular Interactions: Hydrogen Bonding and π-Stacking

Table 3: Hypothetical Hydrogen Bond Geometry for this compound (Å, °)

| D—H···A | D-H | H···A | D···A | <(DHA) |

|---|---|---|---|---|

| N—H···O | Data not available | Data not available | Data not available | Data not available |

(D = donor atom; H = hydrogen; A = acceptor atom)

Analysis of Crystal Packing and Supramolecular Architecture

Without experimental data, a definitive analysis of these structural features for this compound cannot be completed. The generation of this article awaits the publication of its crystal structure.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For n-(4-Bromo-2,3-dimethylphenyl)acetamide, DFT calculations offer a detailed understanding of its geometric, vibrational, and electronic properties.

Geometry Optimization and Molecular Structure Prediction

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to the minimum energy state. Theoretical calculations for related N-phenylacetamide derivatives, often employing the B3LYP functional with a 6-31+G(d,p) basis set, have been used to predict bond lengths, bond angles, and dihedral angles. acs.org

For this compound, the geometry is predicted to be non-planar. The acetamide (B32628) group (–NHCOCH₃) and the substituted phenyl ring are not expected to be coplanar due to steric hindrance from the ortho-methyl group. This twisting is a common feature in N-aryl amides and influences the molecule's electronic properties and crystal packing. The planarity of the amide group itself is a key feature, with the C=O and N-H bonds typically oriented anti-periplanar to each other.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.23 Å |

| C-N (Amide) Bond Length | ~1.36 Å |

| C-N-C-C Dihedral Angle | ~40-50° |

| Phenyl Ring C-C | ~1.39 Å |

Note: The values in this table are illustrative and based on typical DFT calculations for similar molecules. Actual values would require specific calculations for this compound.

Vibrational Frequencies and Spectroscopic Correlation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra. Theoretical vibrational analysis for N-phenylacetamide derivatives has been extensively performed. xisdxjxsu.asia

Key vibrational modes for this compound would include the N-H stretching, C=O stretching, and various vibrations of the substituted phenyl ring. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | ~3300-3400 |

| C-H (Aromatic) Stretch | ~3000-3100 |

| C-H (Methyl) Stretch | ~2900-3000 |

| C=O Stretch | ~1670-1690 |

| N-H Bend | ~1550-1600 |

| C-N Stretch | ~1300-1400 |

Note: These are typical frequency ranges and would be more precisely determined through specific DFT calculations for the title compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring and the nitrogen atom of the amide group, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the carbonyl group and the phenyl ring, suggesting these are the regions susceptible to nucleophilic attack. The presence of the bromine atom can also influence the orbital energies and distribution.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

Note: These values are estimations based on similar compounds and serve to illustrate the expected range.

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MESP map would show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atom of the N-H group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The bromine atom often shows a region of positive potential on its outermost surface (a "sigma-hole"), which can participate in halogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov These models are expressed as mathematical equations that can be used to predict the activity of new, unsynthesized compounds. mdpi.com

A hypothetical QSAR model for a series of compounds including this compound might reveal that factors such as the lipophilicity (logP) and the electronic properties of the substituents on the phenyl ring are critical for a particular biological activity. For instance, the presence and position of the bromo and dimethyl groups would significantly influence the calculated descriptors and, consequently, the predicted activity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com It is widely used in drug discovery to understand how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. bohrium.comnih.gov

A molecular docking simulation of this compound into the active site of a target protein would provide insights into the binding mode, binding affinity, and the key intermolecular interactions. These interactions often include hydrogen bonds, hydrophobic interactions, and halogen bonds.

For this compound, the amide group is a key feature for forming hydrogen bonds, with the N-H group acting as a donor and the C=O group as an acceptor. The dimethylphenyl ring can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that has been recognized as important in ligand-protein binding. The results of a docking study are often expressed as a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Despite extensive and targeted searches for "this compound," no specific studies detailing its computational and theoretical chemistry investigations, including ligand-protein binding interactions, binding affinity, mode of action prediction, or the calculation of reactivity descriptors, could be located. The available information is limited to its basic chemical identity.

Therefore, this article cannot be generated as the specific data required to populate the requested sections and subsections of the outline are not present in the public domain.

Pharmacological and Biological Research Applications

Medicinal Chemistry and Drug Development Focus

The acetamide (B32628) functional group is a common feature in many commercially available drugs and molecules under investigation for therapeutic use. Its presence can influence a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The amide bond is relatively stable in vivo but can be subject to enzymatic hydrolysis. Medicinal chemists often utilize the acetamide scaffold to design prodrugs, enhancing the delivery and efficacy of active pharmaceutical ingredients. archivepp.com

The N-(4-bromo-2,3-dimethylphenyl)acetamide structure incorporates a substituted phenyl ring, a common pharmacophore in drug design. The bromine atom, a halogen, can modulate the lipophilicity of the molecule, which in turn affects its ability to cross biological membranes. The dimethyl substitution pattern on the phenyl ring can also influence the compound's steric and electronic properties, potentially affecting its binding affinity to biological targets. The unique combination of these structural features makes this compound an interesting candidate for synthesis and evaluation in drug discovery programs.

Evaluation of Biological Activities

For instance, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and evaluated for their in vitro antibacterial activities against plant pathogenic bacteria. One of the compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), demonstrated a minimum 50% effective concentration (EC50) value of 156.7 µM against Xanthomonas oryzae pv. Oryzae (Xoo), which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.govmdpi.com Further investigation through scanning electron microscopy revealed that this compound could cause the rupture of the bacterial cell membrane. nih.govmdpi.com

Another study focused on 2-oxo-N-phenylacetamide derivatives containing a dissulfone moiety. These compounds exhibited significant inhibitory effects on plant pathogenic bacteria. acs.org Phenylacetamide and benzohydrazide (B10538) derivatives have also been screened for their antibacterial activity against a panel of pathogens, with some compounds showing potent and selective inhibitory activity against Escherichia coli. nih.gov These findings suggest that the N-phenylacetamide core, a key feature of this compound, is a viable starting point for the development of new antibacterial agents.

Table 1: Antibacterial Activity of a Related N-phenylacetamide Derivative

| Compound | Target Organism | EC50 (µM) | Reference |

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. Oryzae (Xoo) | 156.7 | nih.govmdpi.com |

Note: The data in this table is for a structurally related compound, not this compound.

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. The discovery of two isoforms of COX, COX-I and COX-II, led to the development of selective COX-II inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

The acetamide structure is a key component of many selective COX-II inhibitors. archivepp.com The nitrogen atom of the acetamide moiety can form crucial hydrogen bonds with amino acid residues within the active site of the COX-II enzyme. archivepp.com While direct experimental data on the COX-II inhibitory activity of this compound is not available, the general structural features of selective COX-II inhibitors often include a central aromatic ring and a side group capable of interacting with a specific side pocket in the COX-II enzyme. The substituted phenyl ring of this compound could potentially fulfill this role.

A review of new acetamide derivatives as COX-II inhibitors highlights various heterocyclic and aromatic structures attached to the acetamide core that demonstrate significant anti-inflammatory activity. archivepp.com For example, pyrazole-containing acetamide derivatives have been identified as potent anti-inflammatory agents. archivepp.com The anti-inflammatory potential of this compound would need to be confirmed through in vitro and in vivo studies.

The search for novel anticancer agents is a major focus of medicinal chemistry research. Phenylacetamide derivatives have emerged as a class of compounds with potential cytotoxic effects against various cancer cell lines. tbzmed.ac.irnih.gov

A study evaluating the cytotoxicity of synthetic phenylacetamide derivatives against MDA-MB468, PC12, and MCF7 cancer cell lines demonstrated that these compounds can inhibit cell growth in a dose-dependent manner. tbzmed.ac.ir The study investigated various substituents on the phenyl ring, including halogens like fluorine, chlorine, and bromine, as well as nitro and methoxy (B1213986) groups. tbzmed.ac.ir One derivative with a para-nitro group exhibited a strong cytotoxic effect against MDA-MB468 cells with an IC50 value of 0.76±0.09 µM. tbzmed.ac.ir Another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives also showed their potential as anticancer agents, particularly against the PC3 (prostate carcinoma) cell line. nih.gov

These findings suggest that the substituted phenylacetamide scaffold, as seen in this compound, is a promising template for the design of new anticancer drugs. The presence of the bromo and dimethyl groups on the phenyl ring of the target compound would likely influence its cytotoxic profile, and further investigation is warranted to determine its specific activity against different cancer cell lines.

Table 2: Cytotoxicity of a Related Phenylacetamide Derivative

| Compound | Cell Line | IC50 (µM) | Reference |

| Phenylacetamide derivative with para-nitro group | MDA-MB468 | 0.76±0.09 | tbzmed.ac.ir |

| 2-(4-Fluorophenyl)-N-(nitro-substituted phenyl)acetamide (Compound 2b) | PC3 | 52 | nih.gov |

| 2-(4-Fluorophenyl)-N-(nitro-substituted phenyl)acetamide (Compound 2c) | PC3 | 80 | nih.gov |

Note: The data in this table is for structurally related compounds, not this compound.

Acetamide derivatives have been investigated for their analgesic properties. nih.gov The mechanism of action for the analgesic effects of these compounds can vary, with some acting centrally and others peripherally.

A study on the synthesis and analgesic activity of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives showed that these compounds caused a significant decrease in acetic acid-induced writhing responses and an increase in hot-plate and tail-clip latencies in mice, indicating both peripheral and central analgesic activity. nih.govresearchgate.net Another study on novel N-[(2-aminocyclohexyl)aryl]acetamide derivatives identified compounds with high affinity for the kappa opioid receptor, which are known to mediate analgesia. nih.gov Several of these compounds produced effective analgesia upon oral administration in a rat-paw pressure test. nih.gov

Given that the acetamide scaffold is a common feature in compounds with demonstrated analgesic effects, it is plausible that this compound could also exhibit such properties. However, without specific experimental evaluation, this remains speculative.

The inhibition of specific enzymes is a key strategy in the treatment of various diseases. For example, α-glucosidase inhibitors are used to manage type 2 diabetes by delaying carbohydrate digestion and glucose absorption. Acetylcholinesterase inhibitors are used to treat the symptoms of Alzheimer's disease.

Research has shown that acetamide derivatives can act as inhibitors of these and other enzymes. A study on 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide demonstrated its potential as an antidiabetic agent through the inhibition of α-glucosidase and α-amylase. nih.gov Another study on substituted acetamide derivatives identified compounds with the ability to inhibit butyrylcholinesterase, an enzyme also implicated in Alzheimer's disease. nih.gov

The potential of this compound as an enzyme inhibitor would depend on its ability to bind to the active site of a target enzyme. The specific substitution pattern on the phenyl ring would play a crucial role in determining its inhibitory potency and selectivity. Molecular modeling and in vitro enzymatic assays would be necessary to explore this potential.

Table 3: Enzyme Inhibitory Activity of a Related N-(Bromophenyl)acetamide Derivative

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide | α-glucosidase | 5.17 ± 0.28 | nih.gov |

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide | α-amylase | 18.82 ± 0.89 | nih.gov |

Note: The data in this table is for a structurally related compound, not this compound.

Antithrombotic Studies

Specific studies detailing the antithrombotic or antiplatelet activity of this compound are not extensively documented in publicly available research. However, the investigation of bromo-substituted aromatic compounds for such purposes is a field of interest. For instance, research into other classes of molecules, such as substituted pyroglutamic acids, has identified compounds with significant effects on platelet function and thrombus formation. researchgate.net While structurally different, these studies highlight the general interest in halogenated compounds in the development of antithrombotic agents. researchgate.net

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound relates to its biological activity. For the broader class of N-arylacetamides, SAR investigations have provided key insights into the roles of various structural components.

The nature and position of substituents on the N-phenyl ring of acetamide derivatives are known to have a significant effect on their biological profiles. mdpi.com The biological activity of such compounds can be modulated by the electronic properties and hydrophobicity of these substituents. researchgate.net For example, the presence of electron-donating or electron-withdrawing groups can alter the electron delocalization within the molecule, potentially enhancing or reducing its interaction with a biological target. researchgate.net

Table 1: General Influence of Substituent Types on the Biological Activity of N-Arylacetamide Derivatives

| Substituent Type | General Influence on Biological Activity | Example from Related Compounds |

|---|---|---|

| Electron-Withdrawing Groups | Can modulate the coordinative behavior and electronic properties of the molecule, often influencing inhibitory profiles against enzymes. researchgate.net | In some series, these groups enhance inhibitory activity against enzymes like α-glucosidase and α-amylase. mdpi.com |

| Electron-Donating Groups | Can alter molecular hydrophobicity and binding interactions. researchgate.net | The specific effect is highly dependent on the target protein and the position of the substituent. |

| Lipophilic/Hydrophobic Groups | Can increase the ability to cross cell membranes and may enhance binding to hydrophobic pockets in target proteins. researchgate.net | Increased lipophilicity in the amine portion of some phenylacetamides leads to more potent sodium channel blockade. nih.gov |

| Polar Substituents | Can increase solubility in aqueous media, which can be crucial for bioavailability. researchgate.net | The addition of polar groups like ethylmorpholine is used to increase the polarity of thiosemicarbazones. researchgate.net |

This table presents generalized findings from research on N-arylacetamide and related compound classes and may not be directly predictive for this compound.

Modifications to the aromatic ring and its substituents are a cornerstone of medicinal chemistry. In studies of related phenylacetamide compounds that act as sodium channel blockers, a three-carbon spacer between the amide and a terminal amine was found to be optimal for activity. nih.gov Furthermore, increasing the lipophilicity of the amine portion of the molecule showed a trend toward more potent channel blockade, and the presence of an additional phenyl ring near the amine enhanced inhibitory potency. nih.gov These findings underscore that modifications to the core structure, including the aromatic ring and the groups attached to it, can profoundly impact biological function.

Halogen atoms, particularly chlorine and bromine, play a significant role in medicinal chemistry and drug design. nih.gov Bromine is often incorporated into lead compounds to enhance binding affinity and selectivity for a biological target. nih.govresearchgate.net The primary mechanism through which bromine and other heavy halogens exert this influence is via the formation of halogen bonds. nih.gov A halogen bond is a directional, noncovalent interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site, such as a carbonyl oxygen on the backbone of a protein. researchgate.netnih.gov

In the context of this compound, the bromine atom at the 4-position of the phenyl ring is a key feature. Studies on other brominated ligands have demonstrated the importance of this interaction. For example, the introduction of a bromine atom to a series of 5-HT2B receptor ligands resulted in a 10-fold improvement in binding affinity compared to the non-halogenated parent compound. nih.gov This enhanced affinity was attributed to the formation of a halogen bond between the bromine atom and the backbone carbonyl of a phenylalanine residue in the receptor's binding pocket. nih.gov

| Modulation of Physicochemical Properties | Halogenation affects properties like lipophilicity, which influences membrane permeability and other pharmacokinetic parameters. researchgate.net | Can be used to tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. nih.gov |

Mechanism of Action Studies

The precise mechanism of action for this compound is not specifically defined in the available literature. However, based on its chemical structure, a potential mechanism would involve its binding to a specific biological target, such as a receptor or an enzyme, thereby modulating its function. The key functional groups of the molecule—the acetamide linker, the substituted phenyl ring, and the bromine atom—would each contribute to this binding interaction.

While the specific molecular targets for this compound are not established, research on structurally similar N-phenylacetamide derivatives has identified a range of biological targets. These findings provide a context for the potential interactions of the target compound. The core N-phenylacetamide scaffold has been shown to interact with various enzymes and receptors, with the specific activity being dictated by the substitution pattern on the aromatic ring.

The binding of such a molecule to a target protein would likely involve a combination of interactions:

Hydrogen Bonding: The amide group (-NH-C=O) can act as both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group), forming connections with amino acid residues in a binding site.

Hydrophobic and π-π Interactions: The 2,3-dimethylphenyl ring provides a hydrophobic surface that can interact favorably with nonpolar regions of a protein.

Halogen Bonding: As previously discussed, the bromine atom is capable of forming a halogen bond with an electron-rich atom in the binding pocket, which can be a critical determinant of binding affinity and selectivity. nih.gov

Table 3: Examples of Molecular Targets for Structurally Related N-Arylacetamide Compounds

| Molecular Target Class | Specific Example | Biological Activity of Related Compound |

|---|---|---|

| Enzymes | α-Glucosidase and α-Amylase | Certain 1,2-benzothiazine-N-arylacetamides act as inhibitors, relevant to anti-diabetic research. mdpi.com |

| Carbonic Anhydrase | N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates show inhibitory activity against various carbonic anhydrase isoforms. nih.gov | |

| Ion Channels | Voltage-gated Sodium Channels | Phenylacetamide derivatives have been developed as potent sodium channel blockers. nih.gov |

| Receptors | NMDA-NR2B Receptor | Arylamide derivatives have been identified as selective antagonists for the NMDA-NR2B receptor. nih.govresearchgate.net |

This table illustrates the range of targets for the broader N-arylacetamide class and does not represent proven targets for this compound.

Modulation of Biochemical Pathways

A comprehensive review of scientific literature and chemical databases indicates a notable absence of published research specifically detailing the modulation of biochemical pathways by this compound. While the general class of substituted acetamides is of interest in medicinal chemistry for its potential biological activities, specific data on the mechanisms of action or the biochemical and cellular targets for this particular compound are not currently available in the public domain.

The chemical structure of this compound, featuring a substituted phenyl ring attached to an acetamide group, suggests potential for interactions with biological systems. cymitquimica.com The presence and position of the bromo and dimethyl functional groups can influence its electronic properties, lipophilicity, and steric profile, which are key determinants of pharmacological activity. cymitquimica.com Compounds with similar structural motifs have been investigated for a range of bioactivities; however, without direct experimental evidence, any potential biochemical effects of this compound remain speculative.

Further research, including in vitro and in vivo studies, would be necessary to elucidate whether this compound interacts with specific enzymes, receptors, or signaling cascades and to determine its profile of biological activity. Currently, there are no detailed research findings or data tables to present on its specific interactions with any biochemical pathways.

Potential Research Trajectories and Future Perspectives

Exploration of New Synthetic Pathways

The classical synthesis of N-phenylacetamides often involves the acylation of an aniline (B41778) with an acetylating agent. For N-(4-Bromo-2,3-dimethylphenyl)acetamide, this would typically involve the reaction of 4-bromo-2,3-dimethylaniline (B1292490) with acetic anhydride (B1165640) or acetyl chloride. Future research could focus on developing more efficient, sustainable, and scalable synthetic methods.

Potential modern synthetic approaches could include:

Catalytic N-Acetylation: Investigating the use of various catalysts, such as metal complexes or organocatalysts, to facilitate the acetylation under milder conditions with higher yields and purity.

One-Pot Syntheses: Developing a one-pot procedure starting from more readily available precursors to streamline the synthesis and reduce waste.

Flow Chemistry: Utilizing microreactor technology for a continuous and controlled synthesis, which can offer advantages in terms of safety, scalability, and product consistency.

Design and Synthesis of Novel Derivatives for Enhanced Bioactivity

The N-phenylacetamide core is a common feature in many biologically active molecules, exhibiting a wide range of pharmacological effects including analgesic, anti-inflammatory, antibacterial, and anticonvulsant properties. xisdxjxsu.asianih.gov The structure of this compound offers several sites for modification to create a library of novel derivatives with potentially enhanced bioactivity.

Key modification strategies could involve:

Modification of the Acetyl Group: Replacing the acetyl group with other acyl groups or introducing different substituents on the acetyl moiety to modulate lipophilicity and steric hindrance.

Substitution on the Phenyl Ring: The bromine atom can be replaced with other functional groups through cross-coupling reactions, or further substitutions could be introduced on the phenyl ring to explore structure-activity relationships (SAR).

Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings, which are known to be important pharmacophores, could lead to derivatives with novel biological activities. For instance, the introduction of a thiazole (B1198619) moiety has been shown to impart antibacterial properties in some N-phenylacetamide derivatives. mdpi.com

Table 1: Proposed Novel Derivatives and Their Potential Bioactivities

| Derivative Structure | Modification Strategy | Potential Bioactivity to Investigate |

| N-(4-Cyano-2,3-dimethylphenyl)acetamide | Replacement of bromine with a cyano group | Anticancer, Enzyme inhibition |

| N-(2,3-Dimethyl-4-vinylphenyl)acetamide | Suzuki coupling to replace bromine with a vinyl group | Polymerizable monomer for materials science |

| 2-Chloro-N-(4-bromo-2,3-dimethylphenyl)acetamide | Substitution on the acetyl group | Enhanced antimicrobial or herbicidal activity researchgate.netresearchgate.net |

| N-(4-Bromo-2,3-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide | Introduction of a heterocyclic moiety | Antifungal, Antimicrobial |

Advanced Mechanistic Studies in Biological Systems

Should any of the synthesized derivatives of this compound exhibit significant biological activity, the next logical step would be to elucidate their mechanism of action. This would involve a combination of in vitro and in silico studies.

Potential mechanistic studies could include:

Enzyme Inhibition Assays: Screening the compounds against a panel of relevant enzymes, such as cyclooxygenases (COX) for anti-inflammatory activity or various bacterial enzymes for antimicrobial activity. archivepp.com

Cell-Based Assays: Using appropriate cell lines to study the effects of the compounds on cellular processes like proliferation, apoptosis, and signaling pathways.

Computational Docking: Employing molecular modeling techniques to predict the binding modes of the active compounds with their putative biological targets. nih.gov This can provide insights into the key molecular interactions responsible for the observed activity.

Development of this compound as a Lead Compound

A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure/activity relationships. If initial screenings reveal promising bioactivity, this compound or one of its derivatives could serve as a lead compound for further optimization.

The process of lead optimization would involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models to correlate the chemical structure of the derivatives with their biological activity, guiding the design of more potent and selective compounds. nih.gov

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds to assess their drug-likeness.

In Vivo Testing: Assessing the efficacy and safety of the lead candidates in animal models of the targeted disease.

Integration with Materials Science for Optoelectronic Applications

Aromatic compounds with halogen substituents can possess interesting photophysical properties. The bromine atom in this compound could be exploited for applications in materials science, particularly in the field of optoelectronics.

Potential research directions in this area include:

Synthesis of Conjugated Polymers: The bromo-functionalization allows for the use of this molecule as a monomer in cross-coupling polymerization reactions (e.g., Suzuki or Stille coupling) to create novel conjugated polymers.

Investigation of Photoluminescent Properties: Studying the fluorescence or phosphorescence of the compound and its derivatives to assess their potential as organic light-emitting diode (OLED) materials or fluorescent probes.

Development of Organic Semiconductors: Exploring the charge transport properties of thin films of the compound or its polymeric derivatives for applications in organic field-effect transistors (OFETs).

While the current body of research on this compound is sparse, the foundational knowledge of N-phenylacetamide chemistry and the versatile reactivity of the bromo-substituent suggest a rich field of potential future discoveries. The strategic exploration of the research trajectories outlined above could unlock novel applications for this compound and its derivatives in both medicine and materials science.

Q & A

Q. What are the optimal synthetic routes for N-(4-Bromo-2,3-dimethylphenyl)acetamide, and how can reaction yields be improved?

- Methodological Answer: A common approach involves coupling 4-bromo-2,3-dimethylaniline with acetyl chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane at 273 K . Yield optimization requires stoichiometric control (1:1 molar ratio of acid and amine) and slow addition of reagents to minimize side reactions. Post-synthesis, extraction with dichloromethane and washing with saturated NaHCO₃ improves purity (>95%) .

Q. How can crystallization conditions be tailored to obtain high-purity single crystals for structural analysis?

- Methodological Answer: Slow evaporation of methylene chloride at room temperature produces suitable single crystals. Maintaining a solvent-saturated environment and avoiding rapid temperature changes ensures well-defined crystal lattices. Evidence from related bromophenyl acetamides shows that hydrogen bonding (N–H⋯O) and π-π stacking stabilize the lattice, with dihedral angles between aromatic rings (e.g., 66.4°) influencing packing .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Identify acetamide protons (δ ~2.1 ppm for CH₃CO, δ ~8.0 ppm for NH) and aromatic protons (δ ~6.8–7.5 ppm). Bromine and methyl substituents deshield adjacent protons .

- FT-IR: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- X-ray crystallography: Resolve bond lengths (e.g., C–Br ~1.89 Å) and torsion angles to validate stereochemistry .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer: Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Purity thresholds for biological assays should exceed 95% (area normalization), as lower purity may introduce confounding bioactivity .

Advanced Research Questions

Q. How do steric effects from the 2,3-dimethyl substituents influence regioselectivity in further functionalization reactions?

- Methodological Answer: The dimethyl groups create steric hindrance, favoring electrophilic substitution at the para position relative to the bromine atom. Computational modeling (DFT) can predict reactivity by analyzing electron density maps and Fukui indices. Experimental validation via bromination or nitration shows reduced yields at meta positions due to steric blocking .

Q. What strategies resolve contradictions in NMR data when characterizing structurally similar acetamide derivatives?

- Methodological Answer: Overlapping signals (e.g., aromatic protons) can be resolved using 2D NMR (COSY, HSQC). For example, in N-(4-Bromo-2,5-dimethoxyphenyl) derivatives, NOESY correlations differentiate between ortho and para substituents . Cross-referencing with X-ray data ensures accurate assignments .

Q. How can researchers design cytotoxicity assays to evaluate the bioactivity of this compound against cancer cell lines?

- Methodological Answer: Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) with adherent cell lines (e.g., HeLa or MCF-7). Prepare compound solutions in DMSO (<0.1% final concentration) and test serial dilutions (1–100 µM). Normalize viability against untreated controls and calculate IC₅₀ values .

Q. What computational methods predict the compound’s solubility and stability under physiological conditions?

- Methodological Answer: Molecular dynamics simulations (e.g., using GROMACS) with explicit solvent models (water, PBS) estimate solubility parameters. LogP calculations (e.g., ~2.8 for similar acetamides) suggest moderate hydrophobicity, requiring formulation with cyclodextrins or liposomes for in vivo studies .

Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen effects) impact crystal packing and melting points?

- Methodological Answer: Strong N–H⋯O hydrogen bonds (2.8–3.0 Å) and weak C–H⋯Br interactions stabilize the crystal lattice, raising melting points (e.g., 423–425 K in related compounds). Thermal gravimetric analysis (TGA) correlates decomposition temperatures with packing efficiency .

Q. What mechanistic insights explain unexpected byproducts during amide bond formation?

- Methodological Answer:

Competing acylation of the dimethylphenyl amine group or EDC-mediated dimerization can occur. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and quenching with aqueous HCl minimizes byproducts. LC-MS identifies dimers (m/z ~2× molecular weight) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.